molecular formula C11H11N3O B1675919 Makaluvamine A CAS No. 146555-78-4

Makaluvamine A

Cat. No. B1675919
M. Wt: 201.22 g/mol
InChI Key: RUIRYCQUTHWLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Makaluvamine A is a pyrroloiminoquinone alkaloid . It was isolated from a marine sponge of the genus Zyzzya . These compounds have considerable cytotoxic activity and appear to be acting through inhibition of DNA topoisomerase II .


Synthesis Analysis

Makaluvamine J, a pyrroloiminoquinone alkaloid of marine sponge origin, and its analogs were synthesized and assessed for their potential to develop as a novel and selective growth inhibitor targeting human pancreatic cancer PANC-1 cells . Ts-damirone B, a common precursor featuring a pyrroloiminoquinone core structure, was synthesized through Bartoli indole synthesis and IBX-mediated oxidation .


Molecular Structure Analysis

Makaluvamine A has a chemical formula of C11H11N3O . It is based on a tricyclic pyrrolo [4,3,2-de]quinoline core . It contains a total of 28 bonds, including 17 non-H bonds, 8 multiple bonds, 3 double bonds, and 5 aromatic bonds .


Chemical Reactions Analysis

Makaluvamines, including Makaluvamine A, exhibit numerous biological activities derived from their highly-fused structures . Their structural and electronic properties were investigated through intramolecular interactions, electron affinities (EA), reduction potentials (E°) and complexation of compounds with magnesium and guanidinium cations (ionic and hydrogen bond interactions) using quantum mechanical calculations in the gas phase and solution .


Physical And Chemical Properties Analysis

The structural and electronic properties of Makaluvamines were investigated through intramolecular interactions, electron affinities (EA), reduction potentials (E°) and complexation of compounds with magnesium and guanidinium cations . The energy data, geometrical parameters, and the minima of electrostatic potentials (Vmin) are in good correlation with the results of population analyses .

Future Directions

Makaluvamine J and its analogs were synthesized and assessed for their potential to develop as a novel and selective growth inhibitor targeting human pancreatic cancer PANC-1 cells . This suggests that Makaluvamine A and its analogs hold potential for future development as effective treatments for various types of cancer .

properties

IUPAC Name

10-amino-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-5-6-2-3-13-8-4-7(12)11(15)10(14)9(6)8/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIRYCQUTHWLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCN=C3C2=C1C(=O)C(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163397
Record name Makaluvamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Makaluvamine A

CAS RN

146555-78-4
Record name Makaluvamine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146555784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Makaluvamine A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Makaluvamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Makaluvamine A
Reactant of Route 2
Makaluvamine A
Reactant of Route 3
Makaluvamine A

Citations

For This Compound
181
Citations
S Lin, EP McCauley, N Lorig-Roach, K Tenney… - Marine drugs, 2017 - mdpi.com
… As for the semi-synthetic analogs from makaluvamine A (1) not enough 9-N-acetyl makaluvamine A (13) was obtained for IC 50 determination, but the IC 50 of 9-N-acetyl makaluvamine …
Number of citations: 22 www.mdpi.com
Q Ding, K Chichak, JW Lown - Current medicinal chemistry, 1999 - books.google.com
… Both makaluvamine A and C can decrease tumor size in a solid human tumor model. Discorhabdin A and C in contrast are of high cytotoxicity, but they exhibit no inhibition of …
Number of citations: 126 books.google.com
B Nijampatnam, DH Nadkarni, H Wu, SE Velu - Microorganisms, 2014 - mdpi.com
Streptococcus mutans is a key etiological agent in the formation of dental caries. The major virulence factor is its ability to form biofilms. Inhibition of S. mutans biofilms offers therapeutic …
Number of citations: 15 www.mdpi.com
EW Schmidt, MK Harper… - Journal of natural products, 1995 - ACS Publications
Seven new pyrroloiminoquinone alkaloids, makaluvamines HM [19-24] and damirone C [25], together with the known compounds, makaluvamines C [13], D [14], and G [17], were …
Number of citations: 113 pubs.acs.org
JCJ Kalinski, SC Waterworth, X Siwe Noundou… - Marine Drugs, 2019 - mdpi.com
… The isolation of makaluvamine A from a myxomycete culture [41] and the production of the structurally related lymphostin by an actinobacterium [42], lend support to a potential microbial …
Number of citations: 24 www.mdpi.com
M Ishibashi, T Iwasaki, S Imai, S Sakamoto… - Journal of Natural …, 2001 - ACS Publications
… to give makaluvamine A (1), which was identified by ESIMS (m/z 202 [M + H] + ) and 1 H and 13 C NMR spectral data. Makaluvamine A (1), … Makaluvamine A (1) was first isolated from …
Number of citations: 70 pubs.acs.org
F Li, M Kelly, D Tasdemir - Marine drugs, 2021 - mdpi.com
… (2001) reported a structurally related compound makaluvamine A from a laboratory cultured myxomycete Didymium bahiense [38,99]. Both tsitsikammamines and makaluvamine A bear …
Number of citations: 10 www.mdpi.com
E Alonso, R Alvariño, M Leirós, JN Tabudravu… - Marine Drugs, 2016 - mdpi.com
Makaluvamines are pyrroloiminoquinones isolated from Zyzzya sponges. Until now, they have been described as topoisomerase II inhibitors with cytotoxic effects in diverse tumor cell …
Number of citations: 20 www.mdpi.com
EP McCauley, GC Smith, P Crews - Journal of natural products, 2020 - ACS Publications
… Key structures of these analogues include makaluvamine A (3), damirone C (4), and makaluvamine D (5), as shown in Figure 1. (4) Described herein are the results obtained by the …
Number of citations: 7 pubs.acs.org
T Oshiyama, T Satoh, K Okano, H Tokuyama - Tetrahedron, 2012 - Elsevier
… skeleton, we then pursued further transformations to synthesize makaluvamine A (1a), D (1c), … of 18 provided 19, which was converted to makaluvamine A (1a) in two steps according to …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.